Cas no 16797-04-9 (2-Phenoxy-1-phenyl-ethylamine)

2-Phenoxy-1-phenyl-ethylamine is a chiral amine compound featuring a phenoxy and phenyl substituent on a two-carbon ethylamine backbone. Its structural versatility makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both aromatic and ether functional groups enhances its reactivity, enabling applications in asymmetric synthesis and as a building block for bioactive molecules. The compound's stability under standard conditions and compatibility with common reagents further contribute to its utility in research and industrial settings. Its enantiomeric purity can be tailored for specific synthetic requirements, making it a flexible choice for fine chemical production.
2-Phenoxy-1-phenyl-ethylamine structure
2-Phenoxy-1-phenyl-ethylamine structure
Product Name:2-Phenoxy-1-phenyl-ethylamine
CAS No:16797-04-9
MF:C14H15NO
MW:213.275003671646
CID:121901
PubChem ID:16794100
Update Time:2025-06-07

2-Phenoxy-1-phenyl-ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Phenoxy-1-phenylethanamine
    • Benzenemethanamine, a-(phenoxymethyl)-
    • 7-amine-8-phenoxy-phenylethane
    • AG-E-17318
    • AGN-PC-0168U6
    • Benzylamine,a-(phenoxymethyl)- (8CI)
    • CTK4D2827
    • SureCN4345367
    • 2-PHENOXY-1-PHENYL-ETHYLAMINE
    • 16797-04-9
    • SB79250
    • 2-Phenoxy-1-phenylethan-1-amine
    • 2-phenoxy-1-phenylethylamine
    • EN300-145675
    • SCHEMBL4345367
    • AKOS009139836
    • DTXSID10588607
    • 2-Phenoxy-1-phenyl-ethylamine
    • MDL: MFCD06657036
    • Inchi: 1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2
    • InChI Key: VPMNXCAPTJKWHO-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC(C1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 213.11545
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 359.7±35.0 °C at 760 mmHg
  • Flash Point: 176.3±19.2 °C
  • PSA: 35.25
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Phenoxy-1-phenyl-ethylamine Security Information

2-Phenoxy-1-phenyl-ethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P322813-50mg
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$190.00 2023-05-17
TRC
P322813-250mg
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$ 800.00 2023-09-06
TRC
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$1499.00 2023-05-17
Enamine
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$551.0 2023-06-08
Enamine
EN300-145675-0.1g
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$578.0 2023-06-08
Enamine
EN300-145675-0.25g
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$604.0 2023-06-08
Enamine
EN300-145675-0.5g
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$630.0 2023-06-08
Enamine
EN300-145675-1.0g
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$656.0 2023-06-08
Enamine
EN300-145675-2.5g
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$1287.0 2023-06-08
Enamine
EN300-145675-5.0g
2-phenoxy-1-phenylethan-1-amine
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